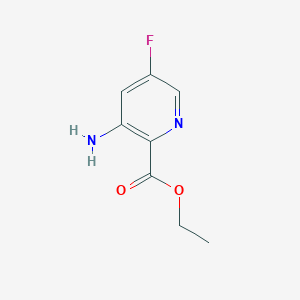

Ethyl 3-amino-5-fluoropicolinate

説明

Ethyl 3-amino-5-fluoropicolinate is a fluorinated picolinate ester derivative characterized by an amino group at the 3-position and a fluorine atom at the 5-position of the pyridine ring. Such compounds are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and functional group diversity .

特性

分子式 |

C8H9FN2O2 |

|---|---|

分子量 |

184.17 g/mol |

IUPAC名 |

ethyl 3-amino-5-fluoropyridine-2-carboxylate |

InChI |

InChI=1S/C8H9FN2O2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2,10H2,1H3 |

InChIキー |

AYZJUPBWSGFQPM-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(C=C(C=N1)F)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available 3-amino-5-fluoropyridine.

Esterification: The amino group is protected, and the pyridine ring is subjected to esterification using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.

Deprotection: The protecting group on the amino group is then removed under acidic or basic conditions to yield ethyl 3-amino-5-fluoropicolinate.

Industrial Production Methods

Industrial production methods for ethyl 3-amino-5-fluoropicolinate would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes, automated reaction monitoring, and purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

Substitution Reactions:

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: The fluorine atom can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and appropriate ligands for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while coupling reactions can produce biaryl compounds.

科学的研究の応用

Chemistry

Ethyl 3-amino-5-fluoropicolinate is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine

In medicinal chemistry, ethyl 3-amino-5-fluoropicolinate is investigated for its potential as a building block in the synthesis of pharmaceuticals. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the materials science industry, this compound can be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile starting material for the synthesis of functionalized polymers and other advanced materials.

作用機序

The mechanism by which ethyl 3-amino-5-fluoropicolinate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions.

類似化合物との比較

Comparative Analysis with Structural Analogs

Key Structural and Functional Differences

Ethyl 3-amino-5-fluoropicolinate differs from similar compounds primarily in its ester group (ethyl vs. methyl), substituents (amino vs. chloro/trifluoromethyl), and fluorine placement. These variations influence solubility, stability, and biological activity. Below is a comparative analysis of select analogs:

Table 1: Comparison of Ethyl 3-amino-5-fluoropicolinate and Related Compounds

*Similarity scores are derived from structural and functional group alignment .

Impact of Substituents on Properties

- Amino Group: The 3-amino group increases nucleophilicity, making the compound reactive in coupling reactions (e.g., amide bond formation), unlike chloro- or trifluoromethyl-substituted analogs .

- Fluorine vs. Trifluoromethyl : Fluorine’s electronegativity improves metabolic stability, while trifluoromethyl groups enhance steric bulk and electron-withdrawing effects, altering binding affinities in target interactions .

Research and Application Context

- Pharmaceutical Intermediates: Amino-substituted picolinates (e.g., Methyl 3-amino-5-(4-fluorobenzyl)picolinate) are used in synthesizing kinase inhibitors and antimicrobial agents .

- Agrochemicals : Chloro- and trifluoromethyl-substituted variants (e.g., Ethyl 3-chloro-5-(trifluoromethyl)picolinate) serve as precursors for herbicides due to their bioactivity .

生物活性

Ethyl 3-amino-5-fluoropicolinate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, examining its mechanisms, pharmacological effects, and applications based on diverse scientific literature.

Chemical Structure and Properties

Ethyl 3-amino-5-fluoropicolinate is characterized by a pyridine ring with an amino group and a fluorine atom at specific positions. Its chemical formula is , and it has a molecular weight of approximately 186.16 g/mol. The presence of the amino and fluorine substituents significantly influences its reactivity and biological interactions.

The biological activity of Ethyl 3-amino-5-fluoropicolinate can be attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that the compound may exhibit:

- Antimicrobial Activity : Studies have suggested that Ethyl 3-amino-5-fluoropicolinate possesses antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases like cancer or infections.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Enzyme Inhibition | Targets specific metabolic enzymes | |

| Antiparasitic | Potential activity against parasitic infections |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study investigated the antimicrobial activity of Ethyl 3-amino-5-fluoropicolinate against various microbial strains. Results showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics. -

Enzyme Interaction Studies :

Research focusing on the enzyme inhibition properties revealed that Ethyl 3-amino-5-fluoropicolinate effectively inhibited the activity of certain dehydrogenases involved in metabolic pathways. This inhibition was quantified using IC50 values, indicating a promising avenue for drug development targeting metabolic disorders. -

In Vivo Studies :

Animal model studies demonstrated the pharmacokinetics and pharmacodynamics of Ethyl 3-amino-5-fluoropicolinate. These studies assessed the compound's absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding its therapeutic potential.

Table 2: Case Study Overview

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Significant inhibition of bacterial growth | Potential antibiotic development |

| Enzyme Inhibition | Effective inhibition of dehydrogenases | Targeting metabolic disorders |

| Pharmacokinetics | Favorable ADME profiles in animal models | Supports further clinical evaluation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。